ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate
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Overview
Description
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate, also known as ethyl 2-chloro-2-[(4-tert-butylphenyl)hydrazono]acetate, is an organic compound that belongs to the class of azo compounds. It is a yellow crystalline solid that is used in scientific research for its potential pharmacological properties.
Mechanism Of Action
The mechanism of action of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. In addition, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical And Physiological Effects
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. It has also been found to decrease the levels of certain proteins involved in cell cycle regulation and DNA repair, leading to cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages And Limitations For Lab Experiments
One advantage of using ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate in lab experiments is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate. One direction is to further investigate its mechanism of action, particularly its effects on DNA replication and gene expression. Another direction is to optimize its use as an anticancer agent, such as by developing more potent derivatives or combination therapies. In addition, it may be interesting to study its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.
Synthesis Methods
The synthesis of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate involves the condensation of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate 2-chloroacetate with 4-tert-butylaniline in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the final compound. The overall reaction can be represented as follows:
Scientific Research Applications
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been studied for its potential pharmacological properties, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
148367-96-8 |
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Product Name |
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-19-13(18)12(15)17-16-11-8-6-10(7-9-11)14(2,3)4/h6-9,16H,5H2,1-4H3/b17-12+ |
InChI Key |
IBJFFXBTMRQSCP-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)(C)C)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
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